

# A Comparative Analysis of Methapyrilene Metabolism and Toxicity Across Species

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## Compound of Interest

Compound Name: Methapyrilene

Cat. No.: B1676370

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**Methapyrilene**, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] Subsequent research has revealed significant species-specific differences in its metabolism and toxicity, making it a key case study in preclinical drug safety assessment. This guide provides a comprehensive cross-species comparison of **methapyrilene**'s metabolic pathways and toxicological effects, supported by experimental data and detailed methodologies.

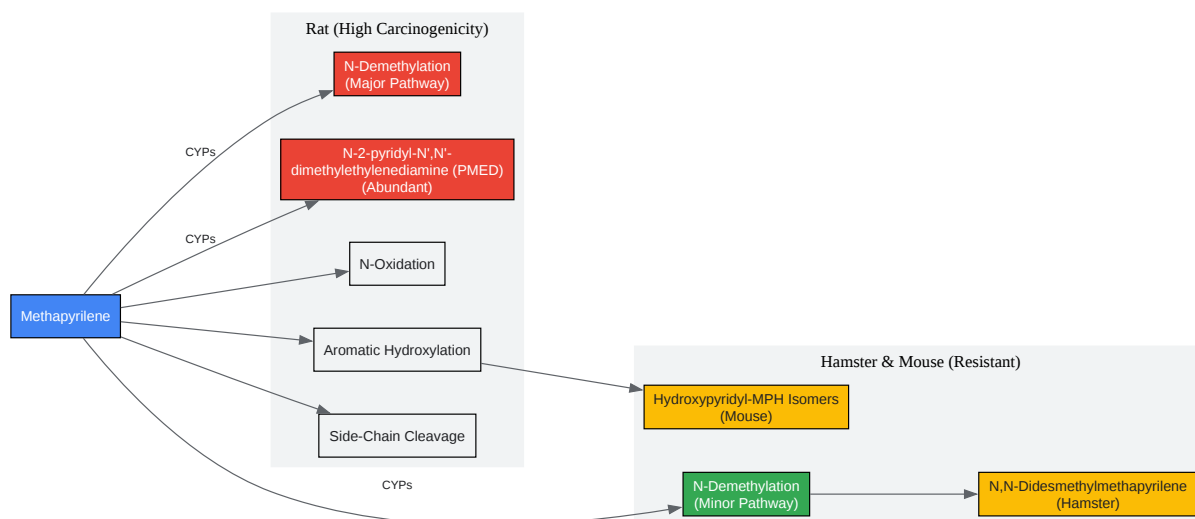
## Executive Summary

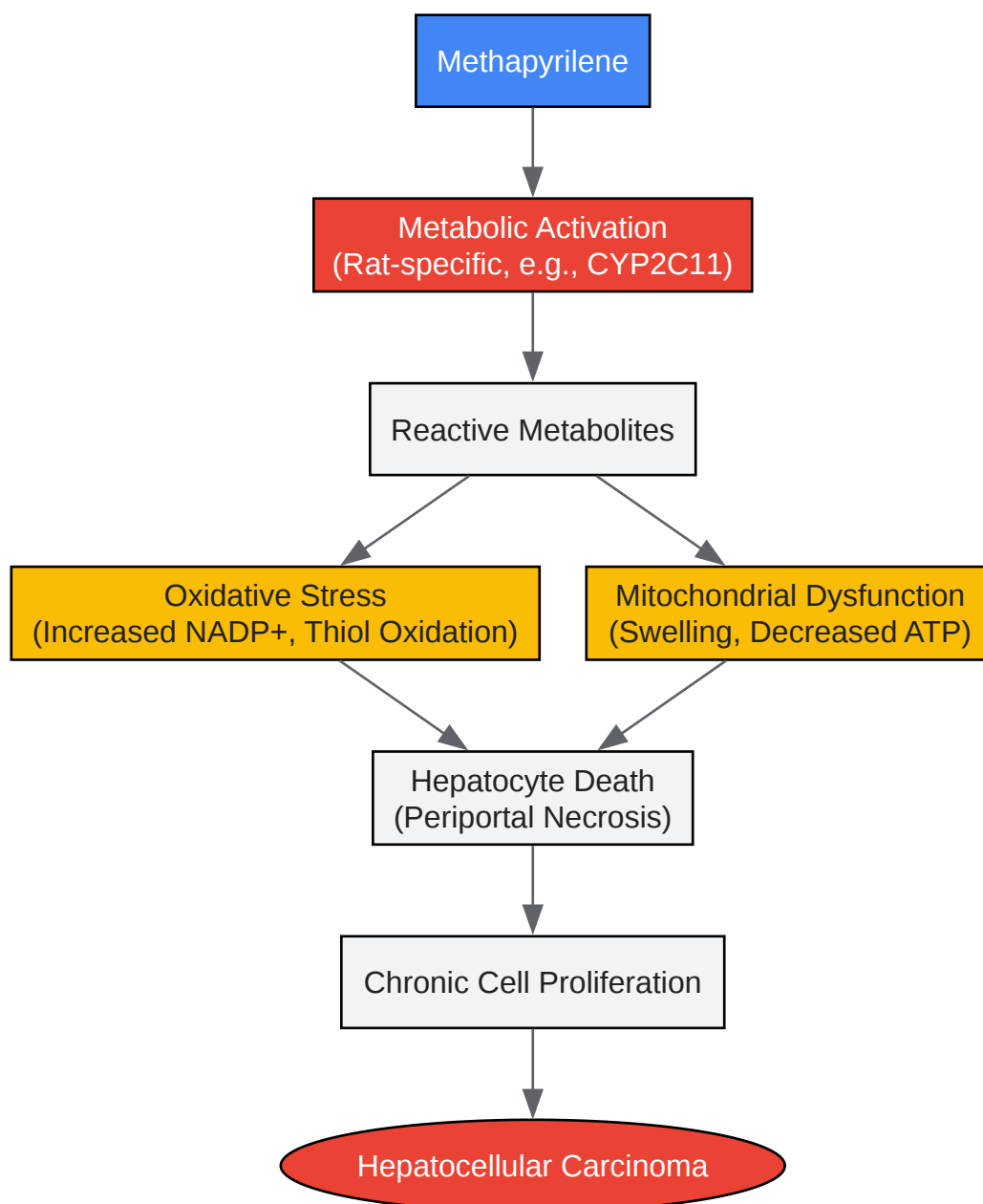
The carcinogenic effect of **methapyrilene** is remarkably species-specific, with rats being highly susceptible to liver tumor formation, while mice, hamsters, and guinea pigs are resistant.[2][3] This disparity is largely attributed to differences in metabolic activation and detoxification pathways. In rats, **methapyrilene** undergoes extensive metabolism leading to the formation of reactive intermediates, whereas other species exhibit different metabolite profiles. Evidence suggests that the toxicity of **methapyrilene** is not directly genotoxic but is associated with oxidative stress and mitochondrial dysfunction.[4][5]

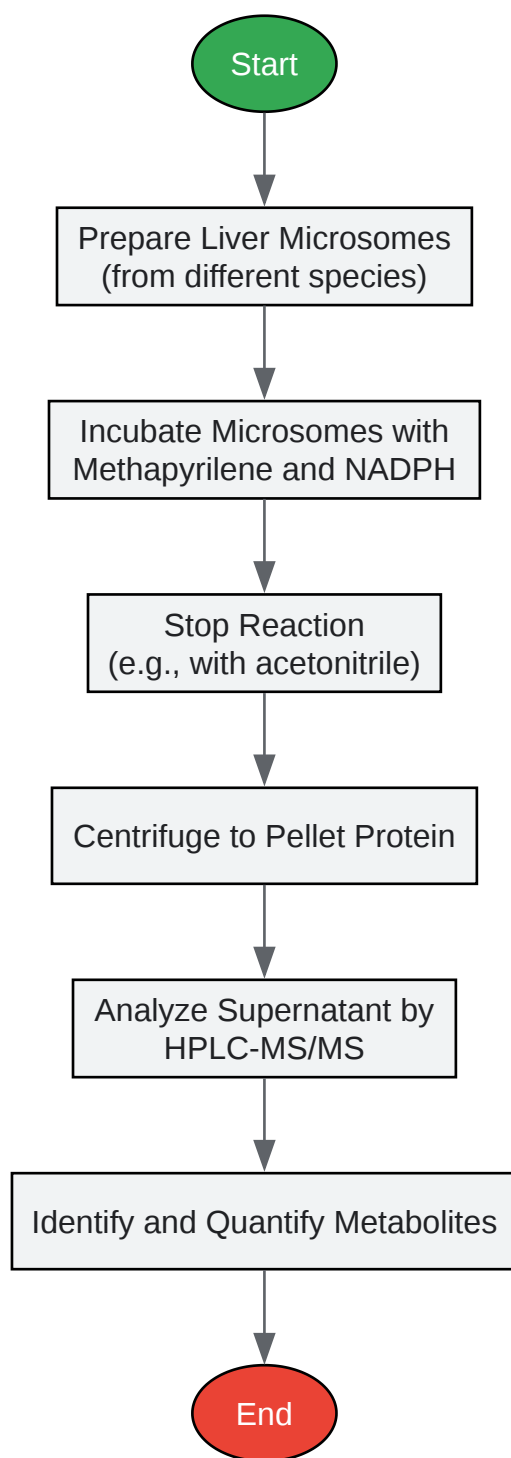
## Comparative Metabolism of Methapyrilene

In vitro studies using liver microsomes and hepatocytes from various species have elucidated key differences in the metabolic pathways of **methapyrilene**. The primary routes of metabolism include N-demethylation, N-oxidation, aromatic hydroxylation, and side-chain cleavage.

## Key Metabolic Pathways







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## References

- 1. Methapyrilene | C<sub>14</sub>H<sub>19</sub>N<sub>3</sub>S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial dysfunction and is prevented by the Ca<sup>2+</sup> channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent hepatocarcinogen methapyrilene does not form DNA adducts in livers of Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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